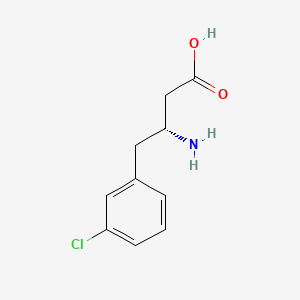

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

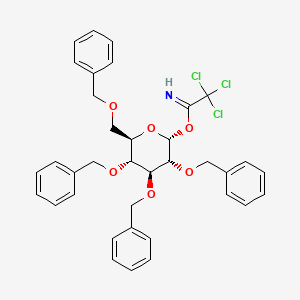

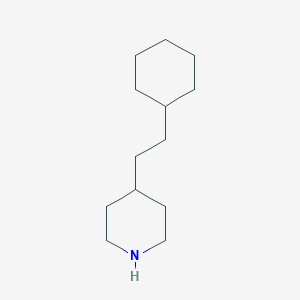

“®-3-Amino-4-(3-chlorophenyl)butanoic acid” is a compound with the molecular formula C15H20ClNO4 . It is a solid substance that should be stored in a dry environment at 2-8°C . The compound has a molecular weight of 313.78 .

Molecular Structure Analysis

The molecular structure of “®-3-Amino-4-(3-chlorophenyl)butanoic acid” is represented by the formula C15H20ClNO4 . The compound’s structure and properties can be further analyzed using various spectroscopic techniques .Chemical Reactions Analysis

Boronic acids, such as “®-3-Amino-4-(3-chlorophenyl)butanoic acid”, play an exquisite role in synthetic chemistry . They are involved in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . Boronic acids are also investigated as reversible covalent inhibitors .Physical And Chemical Properties Analysis

“®-3-Amino-4-(3-chlorophenyl)butanoic acid” is a solid substance with a molecular weight of 313.78 . It should be stored in a dry environment at 2-8°C . More detailed physical and chemical properties can be determined through further analysis .Wissenschaftliche Forschungsanwendungen

Substrate Stereospecificity in Biochemical Reactions

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid, known for its substrate and inhibitory properties in biochemical reactions, plays a crucial role in the substrate stereospecificity and active site topography of gamma-aminobutyric acid aminotransferase. This compound, along with its isomers, has been studied for its competitive inhibition, offering insights into the pharmacological activities and interactions within biological systems (Silverman et al., 1987).

Crystal Engineering and Material Science

The compound's significance extends to crystal engineering, where it forms multicomponent crystals with various acids, showcasing its conformation and protonation properties. Such studies provide a deeper understanding of intermolecular interactions, crucial for the development of new materials and drugs (Báthori & Kilinkissa, 2015).

Chiral Separation Techniques

In the realm of analytical chemistry, (R)-3-Amino-4-(3-chlorophenyl)butanoic acid has been a subject in the development of liquid chromatography methods for chiral resolution. This research facilitates the purification and analysis of enantiomers, essential for pharmaceutical sciences (Vaccher et al., 1991).

Molecular and Vibrational Spectroscopy Studies

The compound's molecular structure and vibrational spectra have been extensively studied, contributing to the fields of molecular physics and chemistry. Such research helps in understanding the molecular electronic energy, geometrical structure, and thermodynamical properties, which are pivotal for the design of new molecules with specific properties (Muthu & Paulraj, 2012).

Thermodynamics and Solubility Studies

Thermodynamic models have been employed to determine the solubility of derivatives of (R)-3-Amino-4-(3-chlorophenyl)butanoic acid in various solvents, highlighting the compound's relevance in physical chemistry and pharmaceutical formulation studies. These studies assist in understanding the solubility behavior, which is crucial for drug design and development (Fan et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(3-chlorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIJTZNQNXPKGN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420713 |

Source

|

| Record name | (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid | |

CAS RN |

785038-49-5 |

Source

|

| Record name | (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)

![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)